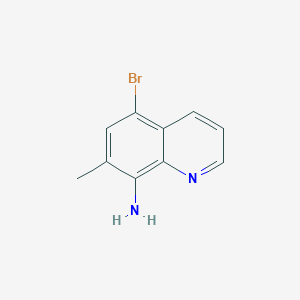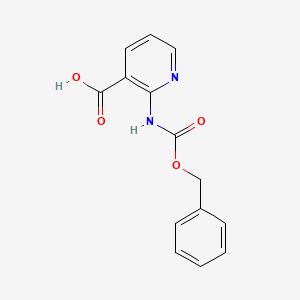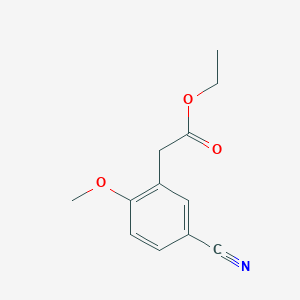
5-アミノエオシン
概要
説明
. It is a derivative of fluorescein and eosin, known for its bright red fluorescence. This compound is extensively utilized in microscopy studies, photoluminometric immunoassays, and various other applications in biological and chemical research.
科学的研究の応用
5-Aminoeosin is extensively used in scientific research due to its fluorescent properties. It is employed in:
Microscopy Studies: Used as a fluorescent marker to label and visualize biological samples.
Photoluminometric Immunoassays: Utilized in the formation of conjugates with immunoreactants for sensitive detection.
Chemical Research: Applied in studies involving fluorescence spectroscopy and molecular interactions.
準備方法
Synthetic Routes and Reaction Conditions: 5-Aminoeosin is synthesized through a series of chemical reactions involving fluorescein and eosin derivatives. Reaction conditions include the use of strong brominating agents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 5-Aminoeosin involves large-scale synthesis using automated chemical reactors. The process is optimized for high yield and purity, with rigorous quality control measures to ensure consistency.
化学反応の分析
Types of Reactions: 5-Aminoeosin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are carried out using amines and halides under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 5-Aminoeosin.
作用機序
The mechanism by which 5-Aminoeosin exerts its effects involves its interaction with molecular targets and pathways. The compound's fluorescence is activated upon binding to specific biomolecules, allowing for the visualization and tracking of biological processes. The molecular targets include proteins, nucleic acids, and other biomolecules that can be labeled with 5-Aminoeosin for detection and analysis.
類似化合物との比較
Fluorescein: A widely used fluorescent dye with similar applications but lower stability.
Eosin: Another fluorescent dye used in biological staining, but with different spectral properties.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
特性
IUPAC Name |
6-amino-2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9Br4NO5/c21-11-4-9-17(13(23)15(11)26)29-18-10(5-12(22)16(27)14(18)24)20(9)8-2-1-6(25)3-7(8)19(28)30-20/h1-5,26-27H,25H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMFYZLAQCCIPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9Br4NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80226822 | |
| Record name | 5-Aminoeosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80226822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75900-75-3 | |
| Record name | 5-Amino-2′,4′,5′,7′-tetrabromo-3′,6′-dihydroxyspiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75900-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Aminoeosin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075900753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Aminoeosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80226822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 5-aminoeosin be used to study biomolecules?
A1: 5-aminoeosin can be conjugated to macromolecular structures designed for biomolecule labeling. For instance, [] 5-aminoeosin was conjugated to a dextran-based "molecular amplifier" containing multiple Gadolinium (III) chelates. This conjugate enabled enhanced magnetic resonance imaging contrast due to the amplified effect of multiple Gadolinium ions attached to a single dextran molecule. [] Additionally, the single reactive site on the molecular amplifier allowed for further conjugation with 5-aminoeosin, demonstrating its potential for labeling and potentially visualizing specific biomolecules. []
Q2: Can 5-aminoeosin be part of a multi-functional probe?
A2: Yes, 5-aminoeosin has been successfully incorporated into a probe combining fluorescence, phosphorescence, and electron paramagnetic resonance (EPR) capabilities. [] Researchers synthesized a spin-labeled derivative of eosin by reacting 5-aminoeosin with a nitroxide spin label. This novel molecule, termed 5-SLE, retained its fluorescence and phosphorescence properties with minimal impact from the spin label. [] This combination allows for multifaceted studies of macromolecular dynamics, leveraging the strengths of each spectroscopic technique. []
Q3: Can 5-aminoeosin be used to modify biomaterials?
A3: Research suggests that 5-aminoeosin can be used as a model compound to demonstrate the covalent binding capabilities of biodegradable polymers designed for biomaterial applications. [] In a study focusing on amine-reactive biodegradable diblock copolymers, 5-aminoeosin successfully attached to the polymer, showcasing the potential of these materials for surface modifications. [] Such modifications are crucial in tissue engineering, for example, where controlled immobilization of cell adhesion peptides or growth factors on biomaterial surfaces is essential. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B1499211.png)



